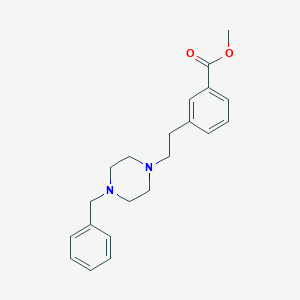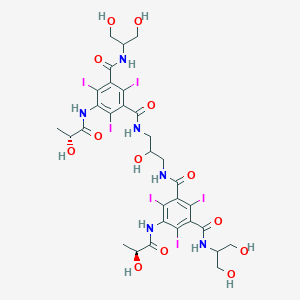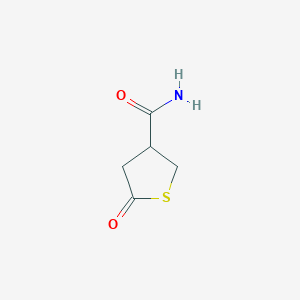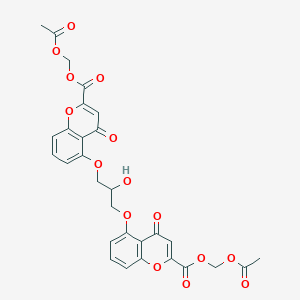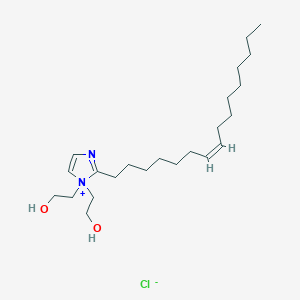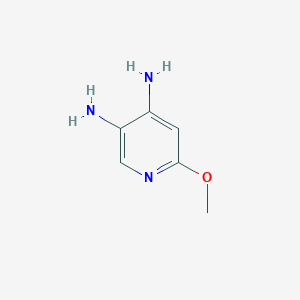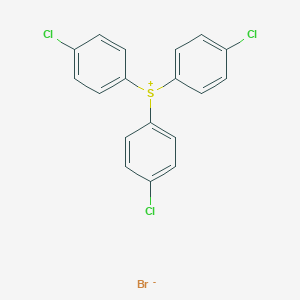
Tris(4-Chlorophenyl)sulfonium bromide
Descripción general
Descripción
Tris(4-Chlorophenyl)sulfonium bromide, also known as TCPS, is a chemical compound with the molecular formula C18H14BrCl3S. It is a white or off-white powder that is soluble in water and organic solvents. TCPS has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
Tris(4-Chlorophenyl)sulfonium bromide acts as a photoacid generator by absorbing light and generating a proton. The generated proton then reacts with the surrounding medium, causing acid-catalyzed reactions. This mechanism is used in microelectronics and photolithography to create patterns on surfaces.
Efectos Bioquímicos Y Fisiológicos
Tris(4-Chlorophenyl)sulfonium bromide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tris(4-Chlorophenyl)sulfonium bromide in lab experiments include its ability to act as a photoacid generator, its low toxicity, and its compatibility with various materials. However, the limitations of using Tris(4-Chlorophenyl)sulfonium bromide include its high cost, the need for specialized equipment for its synthesis, and limited research on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on Tris(4-Chlorophenyl)sulfonium bromide. One area of research could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the study of Tris(4-Chlorophenyl)sulfonium bromide's potential applications in drug delivery systems. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Tris(4-Chlorophenyl)sulfonium bromide.
Aplicaciones Científicas De Investigación
Tris(4-Chlorophenyl)sulfonium bromide has been widely used in scientific research due to its ability to act as a photoacid generator. It is commonly used in the fabrication of microelectronics and photolithography. Tris(4-Chlorophenyl)sulfonium bromide can also be used as a tool to study the effects of acid-catalyzed reactions on various materials.
Propiedades
Número CAS |
125428-43-5 |
|---|---|
Nombre del producto |
Tris(4-Chlorophenyl)sulfonium bromide |
Fórmula molecular |
C18H12BrCl3S |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
tris(4-chlorophenyl)sulfanium;bromide |
InChI |
InChI=1S/C18H12Cl3S.BrH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |
Clave InChI |
PHTBQOMINPCBKS-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |
SMILES canónico |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

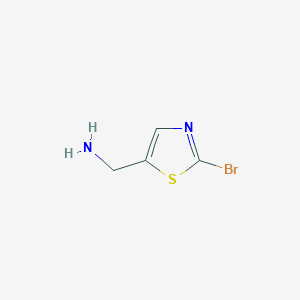
![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)
